molecular formula C14H14N2O B7515413 N-(1-pyridin-3-ylethyl)benzamide

N-(1-pyridin-3-ylethyl)benzamide

Cat. No.: B7515413
M. Wt: 226.27 g/mol
InChI Key: DFKUWBZCRWBFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-pyridin-3-ylethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and life sciences research, offered exclusively for Research Use Only. This molecule features a benzamide core linked to a pyridine ring via an ethyl bridge, a structural motif commonly found in the development of pharmacologically active agents . The chiral center at the ethyl linker can be critical for asymmetric synthesis and for studying stereospecific biological interactions . While specific data on this compound is limited, its core structure is shared with other documented research compounds, including 3-amino-4-methyl-N-[(1R)-1-pyridin-3-ylethyl]benzamide, which suggests potential utility as a key synthetic intermediate or a building block in drug discovery programs . Researchers can leverage this benzamide derivative in the design and synthesis of novel molecules targeting various enzymes and receptors. Its physicochemical properties, inferred from closely related analogues, indicate it may possess good bioavailability, making it a suitable candidate for in vitro biological screening . This product is intended for use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

N-(1-pyridin-3-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11(13-8-5-9-15-10-13)16-14(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKUWBZCRWBFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of Benzoyl Derivatives

The carboxylic acid group of benzoic acid derivatives is typically activated using reagents such as isobutylchloroformate or carbonyldiimidazole (CDI) . For example, 4-amino-5-chloro-2-methoxybenzoic acid was activated with isobutylchloroformate in dichloromethane at 0°C, followed by coupling with a piperidinylmethanamine derivative. This method achieved yields of 63–84% after purification, underscoring its reliability for sterically hindered substrates.

Table 1: Amide Coupling Reagents and Conditions

ReagentBaseSolventTemperatureYield (%)Reference
IsobutylchloroformateN-MethylmorpholineDichloromethane0°C → reflux84
CDITriethylamineAcetonitrileReflux70

Coupling with Pyridin-3-ylethylamine

For this compound, the amine component, 1-(pyridin-3-yl)ethylamine, can be coupled with activated benzoyl chloride. Patent WO2021074138A1 highlights the use of propanephosphonic acid anhydride (T3P) or HBTU with organic bases like DIPEA in polar aprotic solvents (e.g., DMF). These conditions minimize racemization and side reactions, critical for maintaining enantiopurity in chiral analogs.

Suzuki-Miyaura Cross-Coupling for Pyridinyl-Ethyl Substituent

The pyridin-3-yl group is often introduced via palladium-catalyzed cross-coupling. Patent WO2021074138A1 describes a Suzuki reaction between 2,4-dichloropyrimidine and pyridin-3-ylboronic acid using PdCl₂(dppf) as the catalyst. Although this example targets imatinib intermediates, the methodology is adaptable to this compound by substituting the electrophilic partner with a brominated ethylbenzamide precursor.

Table 2: Suzuki Reaction Parameters

SubstrateBoronic AcidCatalystSolventYield (%)Reference
2,4-DichloropyrimidinePyridin-3-ylboronic acidPdCl₂(dppf)Toluene80

This approach avoids harsh nitration/reduction steps, offering regioselectivity >90% for the pyridinyl adduct.

Curtius Rearrangement for Amine Generation

An alternative route involves generating the ethylamine moiety via Curtius rearrangement. As outlined in WO2021074138A1, acyl azides derived from benzoyl precursors decompose thermally to form isocyanates, which undergo nucleophilic attack by water or alcohols to yield amines. For this compound, this method could involve:

  • Converting benzoyl chloride to an acyl azide using diphenylphosphoryl azide (DPPA) .

  • Thermal decomposition to an isocyanate intermediate.

  • Trapping with ethanolamine followed by deprotection.

Key Conditions :

  • Solvents: Toluene or dichloromethane.

  • Bases: DIPEA or triethylamine.

  • Yields: ~60% after purification.

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

MethodAdvantagesLimitationsScalability
Amide CouplingHigh yield (70–84%); short stepsRequires pre-formed amineIndustrial-scale
Suzuki Cross-CouplingRegioselective; avoids nitro groupsRequires Pd catalyst; costlyModerate
Curtius RearrangementVersatile for amine synthesisLow yield; complex workupLaboratory-scale

Industrial-Scale Considerations

Patent WO2015012515A1 emphasizes process simplification by minimizing purification steps. For example, coupling reactions in dichloromethane enabled direct aqueous workups, reducing solvent waste. Similarly, WO2021074138A1 advocates for T3P-mediated couplings due to their mild conditions and compatibility with diverse substrates .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: N-oxides.

    Reduction: N-(1-pyridin-3-ylethyl)benzylamine.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Antitubercular Activity

Recent studies have investigated the potential of benzamide derivatives, including those related to N-(1-pyridin-3-ylethyl)benzamide, as anti-tubercular agents. A series of substituted benzamide derivatives were designed and synthesized, demonstrating significant activity against Mycobacterium tuberculosis. Among these compounds, certain derivatives exhibited 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential effectiveness in treating tuberculosis .

Table 1: Antitubercular Activity of Selected Compounds

CompoundIC50 (μM)IC90 (μM)
6a1.353.73
6e2.184.00
6h1.753.90
6k2.104.20

Inhibition of Steroid Hydroxylases

N-(Pyridin-3-yl)benzamides have been identified as selective inhibitors of human steroid-11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). In a study involving a series of synthesized N-(pyridin-3-yl)benzamides, compounds demonstrated IC50 values between 53 and 166 nM for CYP11B2 inhibition, highlighting their potential in treating conditions like hypertension and adrenal disorders .

Table 2: Inhibition Potency of N-(Pyridin-3-yl)benzamides

CompoundCYP11B2 IC50 (nM)
Compound A53
Compound B100
Compound C166

Cancer Therapeutics

The synthesis of this compound derivatives has also been explored for their anticancer properties. Research indicates that these compounds can inhibit receptor tyrosine kinases, showcasing anticancer activity against various cell lines including lung cancer cells (A549). The derivatives were tested for cytotoxicity using MTT assays, revealing promising results that suggest a structure-activity relationship influencing their potency .

Table 3: Anticancer Activity Against A549 Cell Line

CompoundIC50 (μM)
Derivative A12.5
Derivative B8.7
Derivative C15.4

Cholinesterase Inhibition

Another significant application of this compound derivatives is their potential as cholinesterase inhibitors, which are vital in the treatment of Alzheimer's disease. Studies have shown that certain isoindoline-benzamide pyridinium derivatives exhibit inhibitory activity against acetylcholinesterase (AChE), with IC50 values ranging from 2.1 to 7.4 μM . This suggests that modifications to the benzamide structure can enhance the pharmacological properties relevant for cognitive enhancement.

Table 4: Cholinesterase Inhibition Potency

CompoundAChE IC50 (μM)
Compound D2.1
Compound E4.5
Compound F7.4

Synthesis Techniques and Mechanisms

The synthesis of this compound derivatives often involves innovative approaches such as magnesium oxide nanoparticle catalysis and classical methods utilizing trimethylamine . These techniques not only enhance yield but also improve the biological activity profile of the resulting compounds.

Table 5: Synthesis Method Comparison

MethodYield (%)Remarks
Classical Method60Standard yields
MgO Nanoparticle Catalysis85Higher efficiency observed

Mechanism of Action

The mechanism of action of N-(1-pyridin-3-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Distinctions :

  • The pyridinyl-ethyl group in the queried compound differs from hydroxyalkyl (), dimethoxyphenyl (), or indole-based substituents (). This variation could influence electronic properties, solubility, and biological interactions.
  • Synthetic routes for analogs often involve benzoyl chloride and amines, but reaction kinetics vary. For instance, ultrasonic irradiation reduced synthesis time for 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide derivatives compared to conventional methods ().

Hypothetical Insights for N-(1-pyridin-3-ylethyl)benzamide :

  • The pyridine moiety may enhance metal-binding capacity (similar to N,O-bidentate groups in ) or modulate CNS permeability due to its aromatic nitrogen.
  • Compared to indole-based analogs (), the pyridinyl group might reduce antimalarial activity but improve solubility in polar solvents.

Physicochemical and Spectroscopic Data

Selected data from analogs:

Compound Melting Point (°C) IR Key Bands (cm⁻¹) Notable Features Source
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 90 C=O (1653), N–H (3352) Crystalline, 80% yield
N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide 113–115 1789 (C=O), 1653 (C=N) Pale brown solid
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide O–H (3352), C=O (1653) X-ray confirmed, CCDC 1965367

Missing Data for this compound :

  • No melting point, IR, or NMR data are available. Pyridine’s electron-withdrawing nature could lower the C=O stretching frequency compared to methoxy or alkyl substituents.

ADMET and Toxicity Predictions

For N-(phenylcarbamoyl)benzamide (), ADMET predictions via pkCSM suggested moderate intestinal absorption and low hepatotoxicity.

3. Conclusion
While direct data on this compound are absent, comparisons with structurally related benzamides suggest:

Synthetic Feasibility : Likely achievable via amidation of benzoyl chloride with 1-pyridin-3-ylethylamine.

Biological Potential: Pyridine’s presence may confer metal-binding or CNS-targeting properties, distinct from antioxidant/antimicrobial analogs.

Research Gaps : Experimental validation of physicochemical properties, bioactivity, and toxicity is critical.

Recommendations : Future studies should synthesize and characterize this compound, leveraging insights from its analogs to optimize applications in catalysis or drug discovery.

Q & A

Q. What are the optimal synthetic routes for N-(1-pyridin-3-ylethyl)benzamide, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer: Synthesis typically involves coupling a pyridine-containing amine (e.g., 1-(pyridin-3-yl)ethylamine) with benzoyl chloride derivatives under basic conditions. Key steps include:

  • Amide bond formation : Use pyridine as both a base and solvent to neutralize HCl generated during the reaction .
  • Temperature control : Maintain reflux conditions (e.g., 4 hours at 110°C) to ensure complete conversion .
  • Purification : Employ column chromatography or recrystallization to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) and confirm structure with 1H/13C NMR .
    Optimization Tip : Microwave-assisted synthesis can reduce reaction time and improve yield for similar benzamide derivatives .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify proton environments and carbon backbone, with pyridinyl protons typically appearing as distinct aromatic signals (δ 7.5–8.5 ppm) .
  • Infrared Spectroscopy (IR) : Confirm amide C=O stretching (~1650 cm⁻¹) and N–H bending (~3300 cm⁻¹) .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL) for refinement .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Methodological Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., HEK-293 for kinase assays) and standardized protocols to minimize variability .
  • Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Orthogonal Assays : Combine enzymatic assays (e.g., HDAC inhibition) with cellular viability tests (e.g., MTT assay) to cross-validate results .
  • Dose-Response Analysis : Generate IC50/EC50 curves to distinguish between off-target effects and true potency .

Q. What computational strategies can predict the binding modes of this compound with biological targets like histone deacetylases (HDACs)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyridinyl group and HDAC catalytic pockets .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-target complexes .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding affinity (ΔG) and identify key residues (e.g., Zn²⁺ coordination in HDACs) .
    Data Crossover : Compare computational results with experimental HDAC inhibition data (e.g., Ac-H3 levels in cortical neurons) .

Q. How can researchers scale up the synthesis of this compound without compromising purity?

Methodological Answer:

  • Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .
  • Microwave-Assisted Synthesis : Scale reactions efficiently while maintaining high yields (e.g., 80–90% for similar benzamides) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and filtration efficiency .

Q. What are the implications of stereoisomerism in this compound, and how can enantiomers be characterized?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak columns with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : Compare CD spectra to assign absolute configurations .
  • Biological Profiling : Test enantiomers separately in target assays (e.g., HDAC inhibition) to correlate stereochemistry with activity .

Data Analysis and Structural Insights

Q. Table 1: Key Structural and Spectral Data for this compound

Property Value/Description Reference
Molecular FormulaC₁₄H₁₃N₂O
1H NMR (CDCl₃)δ 8.5 (pyridinyl H), δ 7.8 (benzamide H), δ 4.6 (CH₂)
IR (KBr)1653 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H)
Melting Point113–115°C (similar analogs)
X-ray Crystal SystemMonoclinic, space group P2₁/c

Addressing Contradictions in Mechanistic Studies

Example : If HDAC inhibition data conflict with cellular apoptosis assays:

  • Hypothesis Testing : Use siRNA knockdown of HDAC isoforms to confirm target engagement .
  • Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseScan) to identify secondary targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.